Product packaging for Ethyl 3-methoxybenzoate(Cat. No.:CAS No. 10259-22-0)

Ethyl 3-methoxybenzoate

Cat. No.: B084342
CAS No.: 10259-22-0
M. Wt: 180.2 g/mol
InChI Key: GSQLMBQLTPEPHD-UHFFFAOYSA-N
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Description

Contextual Background of Benzoate (B1203000) Esters in Chemical Sciences

Benzoate esters are a significant class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group that has formed an ester with an alcohol. chemeo.com These structures are prevalent in both natural and synthetic chemistry, with wide-ranging applications. biosynth.com Naturally, they are found in various plants, contributing to their fragrance and flavor profiles. chemicalbook.com In industrial and academic settings, benzoate esters are crucial intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Their reactivity, primarily at the ester group and the aromatic ring, allows for a diverse array of chemical transformations. chemeo.com The synthesis of benzoate esters is most commonly achieved through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. biosynth.com

Rationale for Focused Research on Ethyl 3-Methoxybenzoate

The specific focus on this compound stems from the nuanced influence of the methoxy (B1213986) group's position on the benzene ring. The placement at the meta-position (position 3) results in distinct electronic and steric properties compared to its ortho- and para-isomers. This structural variation can significantly impact the compound's reactivity, physical properties, and its potential as a precursor in organic synthesis. Research into analogous compounds, such as ethyl 4-hydroxy-3-methoxybenzoate, has highlighted their potential in medicinal chemistry and as building blocks for natural products. solubilityofthings.com The study of solid-state 3-methoxybenzoates of transition metal ions has also provided insights into the coordination chemistry of the 3-methoxybenzoate ligand, revealing information about its composition, dehydration, and thermal stability. researchgate.net Investigating this compound allows for a deeper understanding of structure-property relationships within this class of compounds and explores its unique potential in various chemical applications.

Scope and Objectives of the Academic Inquiry

The primary objective of this academic inquiry is to provide a comprehensive chemical profile of this compound. This involves the compilation and analysis of its fundamental physicochemical properties, detailed examination of its synthesis, and a review of its known and potential applications in research. A key goal is to differentiate the properties and reactivity of the meta-isomer from its ortho- and para-counterparts, thereby highlighting its unique chemical identity. This focused study aims to serve as a foundational resource for researchers working with benzoate esters and those interested in the specific utility of this compound in synthetic organic chemistry.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its handling, application, and the prediction of its behavior in chemical reactions.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃ biosynth.com
Molecular Weight 180.20 g/mol biosynth.com
CAS Number 10259-22-0 chemeo.com
Appearance Data not available
Boiling Point 255-260 °C nist.gov
Density 1.099 g/cm³ biosynth.com
InChI Key GSQLMBQLTPEPHD-UHFFFAOYSA-N chemeo.com

Detailed Research Findings

Research on compounds structurally similar to this compound provides valuable insights into its potential reactivity and applications. For instance, the synthesis of tricarbonylchromium complexes of various substituted anilines, including ethyl 3-aminobenzoate, has been reported, along with their spectral characterization. tandfonline.com This suggests that the aromatic ring of this compound could also participate in the formation of organometallic complexes.

Furthermore, studies on the synthesis of solid-state 3-methoxybenzoates of bivalent transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been conducted. researchgate.net These studies utilized techniques such as thermogravimetry, differential thermal analysis, and infrared spectroscopy to characterize the compounds and their thermal behavior. researchgate.net The results provided information on the composition, dehydration processes, and thermal stability of these metal complexes, indicating that the 3-methoxybenzoate moiety can act as a ligand. researchgate.net

While direct, extensive research focused solely on this compound is limited in the public domain, the study of its isomers and related compounds underscores its potential as a versatile building block in organic synthesis. For example, research into ethyl 4-hydroxy-3-methoxybenzoate (ethyl vanillate) has pointed towards its potential antioxidant properties and its use as an intermediate in the synthesis of more complex molecules. solubilityofthings.compubcompare.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B084342 Ethyl 3-methoxybenzoate CAS No. 10259-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methoxybenzoate
Source PubChem
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InChI

InChI=1S/C10H12O3/c1-3-13-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLMBQLTPEPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145343
Record name Ethyl m-anisate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10259-22-0
Record name Benzoic acid, 3-methoxy-, ethyl ester
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Record name Ethyl m-anisate
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Record name Ethyl m-anisate
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Record name Ethyl m-anisate
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Ii. Advanced Synthetic Methodologies for Ethyl 3 Methoxybenzoate and Its Derivatives

Esterification Reactions and Optimization

Esterification, the quintessential method for producing esters, has evolved to include a variety of protocols designed to enhance yield, purity, and environmental compatibility. The synthesis of ethyl 3-methoxybenzoate from 3-methoxybenzoic acid and ethanol (B145695) serves as a key example for exploring these advancements.

Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification, a classic acid-catalyzed reaction, remains a fundamental approach for the synthesis of this compound. This equilibrium-driven process typically involves heating a mixture of 3-methoxybenzoic acid and an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The use of excess ethanol helps to shift the equilibrium towards the formation of the ester product.

Recent advancements in this area have focused on the use of solid acid catalysts to overcome the drawbacks associated with homogeneous catalysts, such as corrosion, difficult separation, and environmental concerns. A variety of solid acid catalysts, including ion-exchange resins, zeolites, and sulfated metal oxides, have been investigated for the esterification of benzoic acid and its derivatives. These heterogeneous catalysts offer advantages such as ease of recovery and reusability. For instance, studies on the esterification of benzoic acid with different alcohols have demonstrated high conversions using deep eutectic solvents and ion-exchange resins like Amberlyst 15. dergipark.org.tr A novel catalyst prepared from Ti3AlC2 has also shown high activity and selectivity for the esterification of benzoic acid to ethyl benzoate (B1203000). researchgate.net

The optimization of reaction parameters is crucial for maximizing the yield of this compound. Key variables include the molar ratio of alcohol to acid, catalyst concentration, reaction temperature, and reaction time. For the esterification of benzoic acid with methanol (B129727), it has been shown that increasing the molar ratio of methanol to benzoic acid significantly improves the yield of methyl benzoate. rsc.org

CatalystAlcohol/Acid Molar RatioTemperature (°C)Time (h)Yield (%)Reference
Sulfuric AcidExcess (Solvent)Reflux895 (for Ethyl 3-hydroxy-4-methoxybenzoate) chemicalbook.com
Amberlyst-1510:175Not specified88.3 (for Benzoic Acid with Ethanol) dergipark.org.tr
Deep Eutectic Solvent10:175Not specified88.3 (for Benzoic Acid with Ethanol) dergipark.org.tr
Modified Montmorillonite K10EquimolarNot specifiedNot specifiedHigh yields (for substituted benzoic acids) ijstr.org
Zr/Ti Solid AcidExcess (Solvent)Not specifiedNot specifiedHigh yields (for various methyl benzoates) researchgate.net

Enzyme-Catalyzed Esterification in Continuous-Flow Systems (e.g., Lipase (B570770) B)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for ester synthesis. Lipases, in particular, have been extensively utilized due to their high selectivity, mild reaction conditions, and environmental benignity. Candida antarctica lipase B (CALB) is a widely used and robust biocatalyst for the esterification of a broad range of alcohols and carboxylic acids. nih.gov

The immobilization of lipases on solid supports is a key strategy to enhance their stability, reusability, and suitability for continuous-flow processes. Immobilized CALB has been successfully employed in the kinetic resolution of chiral amines and the synthesis of various esters in both batch and continuous-flow modes. mdpi.com Continuous-flow systems offer several advantages over batch reactors, including improved heat and mass transfer, easier product separation, and the potential for process automation and scalability.

While specific studies on the continuous-flow synthesis of this compound using CALB are not extensively documented, the principles have been demonstrated with other substrates. For instance, the continuous synthesis of 2-ethylhexyl oleate (B1233923) has been achieved using CALB immobilized on magnetic nanoparticles in a fluidized bed reactor. The immobilization of CALB on various supports, such as Purolite® MN102 and magnetic nanoparticles, has been shown to enhance its activity and stability in esterification reactions. nih.govsemanticscholar.org These findings suggest the high potential for developing an efficient continuous-flow process for the enzymatic synthesis of this compound.

EnzymeSupportSystemSubstratesKey FindingReference
Candida antarctica Lipase B (CALB)Magnetic NanoparticlesContinuous-FlowChiral Amines & Isopropyl EstersSuccessful kinetic resolution in continuous mode. mdpi.com
Candida antarctica Lipase B (CALB)Purolite® MN102Batch (reusable)Triacetin & Isoamyl Alcohol100% yield in 6h; reusable for 15 cycles. nih.gov
Candida antarctica Lipase B (CALB)Various (e.g., IB-S861)Batch(R,S)-Flurbiprofen & AlcoholsImmobilization increased conversion 43-fold. mdpi.com
Candida antarctica Lipase B (CALB)Magnetic NanoparticlesFluidized Bed (Solvent-free)Oleic Acid & 2-EthylhexanolDemonstrated continuous synthesis of a bulky ester. semanticscholar.org

Transesterification Approaches

Transesterification, the process of converting one ester to another by reaction with an alcohol, provides an alternative route to this compound, typically starting from mthis compound. This reaction can be catalyzed by either acids or bases.

In acid-catalyzed transesterification, a proton source, such as sulfuric acid, protonates the carbonyl oxygen of the starting ester, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. To drive the equilibrium towards the desired product, the alcohol reactant (ethanol in this case) is often used in large excess, frequently as the solvent. ucla.edumasterorganicchemistry.com

Base-catalyzed transesterification, often employing an alkoxide such as sodium ethoxide, is typically faster than the acid-catalyzed counterpart. ucla.edu The reaction proceeds via nucleophilic acyl substitution, where the ethoxide ion attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate that subsequently collapses to form the ethyl ester and a methoxide (B1231860) ion. To ensure the reaction proceeds to completion, the alkoxide is used in stoichiometric amounts, and the corresponding alcohol is used as the solvent to maintain the concentration of the active nucleophile. masterorganicchemistry.com

Catalyst TypeCatalyst ExampleKey Reaction ConditionsGeneral MechanismReference
AcidSulfuric Acid (H₂SO₄)Excess ethanol (as solvent), reflux.Protonation of carbonyl, nucleophilic attack by ethanol, elimination of methanol. ucla.edumasterorganicchemistry.com
BaseSodium Ethoxide (NaOEt)Ethanol as solvent, stoichiometric alkoxide.Nucleophilic attack by ethoxide, formation of tetrahedral intermediate, elimination of methoxide. ucla.edumasterorganicchemistry.com

Palladium-Catalyzed Carbonylation Routes

Palladium-catalyzed carbonylation reactions represent a powerful and versatile methodology for the synthesis of esters and other carbonyl compounds. These reactions typically involve the coupling of an organic halide or pseudohalide with carbon monoxide and a nucleophile, such as an alcohol.

Alkoxycarbonylation of Halogenated Precursors (e.g., 3-Bromomethylbenzene with CO and Ethanol)

The synthesis of this compound can be efficiently achieved through the palladium-catalyzed alkoxycarbonylation of 3-bromoanisole (B1666278). This reaction involves the coupling of 3-bromoanisole with carbon monoxide and ethanol in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of the reaction, as it influences the activity and stability of the catalyst. A variety of phosphine (B1218219) ligands have been employed in these transformations. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide generated during the catalytic cycle.

Studies have explored the use of various palladium precursors, ligands, bases, and solvents to optimize the reaction conditions. For instance, the combination of a palladium source like Pd(OAc)₂ or [Pd(dba)₂] with a bidentate phosphine ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has been shown to be effective. nih.gov The use of renewable solvents in palladium-catalyzed carbonylation reactions has also been investigated, with studies showing successful carbonylative coupling of 3-bromoanisole in solvents like 2-methyltetrahydrofuran (B130290) (2MeTHF) and dimethyl carbonate (DMC). acs.org

Palladium SourceLigandBaseSolventCO PressureTemperature (°C)Reference
[Pd(dba)₂]DPPPNot specifiedNot specified1.5 equiv (from COgen)Not specified nih.gov
Pd(acac)₂cataCXium AHIAqueous NaOHToluene/H₂ONot specifiedNot specified acs.org
Pd(dba)₂dippftBuONaVarious renewable solventsNot specifiedNot specified acs.org
Pd(OAc)₂XantphosTriethylamineDMFNot specified100 researchgate.net

Mechanistic Investigations of Palladium-Catalyzed Processes

The mechanism of palladium-catalyzed carbonylation of aryl halides has been the subject of detailed investigations. The generally accepted catalytic cycle, often referred to as the Heck carbonylation mechanism, involves several key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromoanisole) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.

CO Insertion: Carbon monoxide then coordinates to the palladium(II) center and subsequently inserts into the palladium-aryl bond to form an acyl-palladium(II) complex.

Nucleophilic Attack/Alcoholysis: The alcohol nucleophile (ethanol) then attacks the acyl-palladium(II) complex. This can occur through different pathways, often involving the coordination of the alcohol and subsequent deprotonation, leading to the formation of the ester product.

Reductive Elimination and Catalyst Regeneration: The final step is the reductive elimination of the ester product and the regeneration of the active palladium(0) catalyst, which can then enter another catalytic cycle.

Mechanistic studies have revealed that the specific pathway and the rate-determining step can be influenced by various factors, including the nature of the ligand, the substrate, the nucleophile, and the reaction conditions. For example, in some cases, the oxidative addition step is rate-limiting, while in others, the nucleophilic attack or reductive elimination may be the slowest step. Some studies have also proposed alternative mechanisms, such as a pathway involving a [Pd(dppp)(enolate)] anion intermediate in the carbonylative α-arylation of ketones. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. wordpress.commsu.edu

The choice of solvent plays a significant role in the environmental impact of a chemical process. In the synthesis of this compound, which is often achieved through Fischer esterification, traditional methods may use excess ethanol which acts as both a reagent and a solvent. While ethanol is a relatively benign solvent, recovery and recycling are key to minimizing waste. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. msu.edu

Strategies for waste minimization in chemical manufacturing, such as those implemented by companies like L'Oreal, focus on identifying and reducing waste streams at their source. uark.edu This can include optimizing processes to reduce the number of washing steps or finding uses for by-products.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com The Fischer esterification of 3-methoxybenzoic acid with ethanol to produce this compound is a condensation reaction.

The reaction is as follows:

C₈H₈O₃ (3-methoxybenzoic acid) + C₂H₅OH (ethanol) ⇌ C₁₀H₁₂O₃ (this compound) + H₂O (water)

To calculate the percent atom economy, we use the formula:

(Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%

Molecular weight of this compound (C₁₀H₁₂O₃): 180.20 g/mol nih.gov

Molecular weight of 3-methoxybenzoic acid (C₈H₈O₃): 152.15 g/mol

Molecular weight of ethanol (C₂H₅OH): 46.07 g/mol

Percent Atom Economy = (180.20 / (152.15 + 46.07)) x 100% ≈ 90.8%

Research in green chemistry focuses on developing synthetic routes that are less hazardous to human health and the environment. wordpress.com For the synthesis of this compound, this involves exploring alternatives to traditional acid catalysts like sulfuric acid, which can lead to corrosive waste streams.

The development of reusable solid acid catalysts, such as zeolites or ion-exchange resins, offers a greener alternative. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and simplifying the purification process.

Furthermore, process intensification techniques like microwave-assisted synthesis can lead to shorter reaction times, lower energy consumption, and often, improved yields. nih.gov These methods align with the green chemistry principle of designing for energy efficiency. msu.edu The goal is to create pathways that are not only environmentally friendly but also economically viable and efficient.

Synthesis of Substituted Ethyl Methoxybenzoate Analogues

The synthesis of Ethyl 3-fluoro-4-methoxybenzoate can be approached starting from 3-Fluoro-4-methoxybenzoic acid. This starting material is a valuable building block in the preparation of active pharmaceutical ingredients. ossila.com The synthesis involves an esterification reaction, typically a Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.

A general procedure would involve dissolving 3-fluoro-4-methoxybenzoic acid in an excess of ethanol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is then added. The mixture is heated under reflux to drive the reaction towards the formation of the ethyl ester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the excess ethanol is removed, and the crude product is worked up, often by washing with a sodium bicarbonate solution to remove any unreacted acid, followed by purification.

An alternative approach involves the conversion of 3-fluoro-4-methoxybenzoic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride. ossila.com This intermediate can then be reacted with ethanol to form the final ester product, often with higher yields and under milder conditions.

ReactantReagentProduct
3-Fluoro-4-methoxybenzoic acidEthanol, Acid catalystEthyl 3-fluoro-4-methoxybenzoate
3-Fluoro-4-methoxybenzoic acidThionyl chloride, then EthanolEthyl 3-fluoro-4-methoxybenzoate

Ethyl 4-hydroxy-3-methoxybenzoate, commonly known as Ethyl vanillate, is a valuable compound used in the food and fragrance industries. One common synthetic route is the direct esterification of vanillic acid with ethanol. chemicalbook.com

In a typical laboratory synthesis, vanillic acid is dissolved in anhydrous ethanol. A catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, is added to the solution. chemicalbook.com The reaction mixture is then heated under reflux for an extended period, for example, 48 hours, to ensure the reaction goes to completion. chemicalbook.com After the reaction is complete, the solvent is removed, typically using a rotary evaporator. chemicalbook.com The resulting residue is then purified. This purification may involve adding deionized water and separating the product, which may be an oily substance. chemicalbook.com The final product is then dried under a vacuum to yield Ethyl vanillate. chemicalbook.com A reported yield for this method is as high as 98%. chemicalbook.com

Another synthetic approach starts from catechol, which is first ethylated to form o-ethoxyphenol. This intermediate is then condensed with glyoxylic acid to produce a mandelic acid derivative. Subsequent oxidation and decarboxylation of this derivative yield Ethyl vanillate.

A different strategy involves the use of p-cresol (B1678582) as a starting material. google.comgoogle.com The p-cresol is first oxidized to p-hydroxybenzaldehyde. This is followed by chlorination to yield 3-chloro-4-hydroxybenzaldehyde. Finally, a reaction with sodium ethoxide produces 3-ethoxy-4-hydroxybenzaldehyde, which is also known as ethyl vanillin. google.comgoogle.com While this produces the aldehyde, similar methodologies can be adapted for the synthesis of the corresponding carboxylic acid and its ethyl ester.

Starting MaterialKey IntermediatesProduct
Vanillic AcidNone (Direct Esterification)Ethyl 4-hydroxy-3-methoxybenzoate
Catecholo-Ethoxyphenol, Mandelic acid derivativeEthyl 4-hydroxy-3-methoxybenzoate
p-Cresolp-Hydroxybenzaldehyde, 3-chloro-4-hydroxybenzaldehyde3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) google.comgoogle.com

Ethyl 3,4-Dihydroxybenzoate (Ethyl Protocatechuate) Synthesis and Derivatives

Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, is the ethyl ester formed from the condensation of 3,4-dihydroxybenzoic acid and ethanol. nih.gov A primary method for its synthesis is the Fischer esterification reaction. This involves refluxing the parent 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid. chemicalbook.comprepchem.com The reaction mixture is heated for an extended period, often up to 48 hours, to drive the equilibrium towards the ester product. prepchem.com To improve the yield, molecular sieves can be used to trap the water produced during the reaction. prepchem.com After the reaction is complete, the mixture is typically worked up by evaporating the excess ethanol and partitioning the residue between an ether and a sodium bicarbonate solution to remove any unreacted acid. prepchem.com

Another approach involves the use of a brominated modified sulfonic acid resin as a catalyst, heating gallic acid and ethanol at 80°C for 5 hours. This method resulted in a 98% yield with a purity of 99.9% after recrystallization. guidechem.com Enzymatic synthesis has also been explored using celite-bound lipase from Bacillus licheniformis, which produced ethyl gallate with a 66.9% yield in a water-free system. nih.gov

Derivatives of these compounds, such as ellagic acid, can be synthesized from ethyl gallate using methods that involve ionic liquids or hydroxides with aeration. acs.orgresearchgate.net

Table 1: Synthesis Conditions for Ethyl 3,4-Dihydroxybenzoate

Reactants Catalyst Conditions Yield Reference
3,4-dihydroxybenzoic acid, ethanol Concentrated H₂SO₄ Reflux, 10 hours, 80°C - chemicalbook.com
3,4-dihydroxybenzoic acid, ethanol Concentrated H₂SO₄ Reflux, 48 hours, with 3A molecular sieves 69% prepchem.com
Gallic acid, ethanol Sulfuric acid Reflux, 8 hours, 130°C, with sodium sulfate - google.com
Gallic acid, ethanol Brominated modified sulfonic acid resin 80°C, 5 hours 98% guidechem.com
Gallic acid, ethanol Celite-bound lipase 55°C, 10 hours, shaking 66.9% nih.gov

Ethyl 2-Methoxybenzoate (B1232891) and its Isomers

The synthesis of ethyl 2-methoxybenzoate and its isomers, such as this compound and ethyl 4-methoxybenzoate (B1229959), is commonly achieved through acid-catalyzed esterification. For instance, ethyl 2,6-dimethoxybenzoate is synthesized by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol using a catalytic amount of sulfuric acid. mdpi.com The reaction's progress is monitored by thin-layer chromatography. mdpi.com Upon completion, the excess solvent is removed, and the product is purified through an extraction process involving diethyl ether and a dilute sodium carbonate solution to eliminate any remaining acid. mdpi.com This general methodology is applicable to the synthesis of various methoxybenzoate isomers, providing a straightforward route to these valuable compounds.

Synthesis of Ethyl 5-Formyl-3-methoxybenzoate

Reduction : The starting acid is first reduced to form ethyl 5-(hydroxymethyl)-3-methoxybenzoate. This can be accomplished using a reducing agent like borane-dimethyl sulfide (B99878) complex (BH₃·(CH₃)₂S). tandfonline.com

Oxidation : The resulting alcohol is then oxidized to the desired aldehyde, ethyl 5-formyl-3-methoxybenzoate. Activated manganese dioxide (MnO₂) is an effective oxidizing agent for this transformation, with the reaction being heated under reflux in a solvent like ethyl acetate (B1210297). tandfonline.com

This strategic approach allows for the efficient preparation of this formylated derivative, which serves as a useful building block in medicinal and combinatorial chemistry. tandfonline.com A similar two-step scheme is used to synthesize ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, which involves the formation of an intermediate followed by hydrolysis with concentrated HCl to yield the final formyl product. mdpi.com

Synthesis of 3-Hydroxy Benzoic Acid Hybrid Derivatives

Novel hybrid derivatives of 3-hydroxybenzoic acid can be synthesized through a combinatorial approach, which is valuable for generating potent chemotherapeutic agents. rasayanjournal.co.inijsrst.com A common strategy involves the condensation of 3-alkoxy benzoic acids with 3-hydroxy methyl benzoate. rasayanjournal.co.in

The synthesis typically proceeds as follows:

Esterification and Etherification : 3-hydroxybenzoic acid is first esterified (e.g., using methanol and sulfuric acid) to produce 3-hydroxy methyl benzoate. This is followed by etherification with various alkyl halides in the presence of a base like potassium carbonate to yield 3-alkoxy methyl benzoate derivatives. rasayanjournal.co.in

Hydrolysis : The resulting esters are hydrolyzed back to the corresponding 3-alkoxy benzoic acids. rasayanjournal.co.in

Condensation : Finally, these 3-alkoxy benzoic acids are condensed with 3-hydroxy methyl benzoate to form the desired hybrid derivatives. This coupling reaction is often facilitated by dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane. rasayanjournal.co.inresearchgate.net

This modular approach allows for the creation of a diverse library of hybrid molecules by varying the alkyl halide used in the etherification step. rasayanjournal.co.in

Analytical Techniques for Reaction Monitoring and Product Purity

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique widely used in organic synthesis laboratories for monitoring the progress of reactions like esterification. merckmillipore.comchemistryhall.comlibretexts.org In the synthesis of benzoate esters, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals alongside the starting material (the benzoic acid derivative). merckmillipore.comwikipedia.org

The plate is then developed in a suitable mobile phase, typically a mixture of solvents like toluene/ethanol or hexane/ethyl acetate. merckmillipore.comchemistryhall.com As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot corresponding to the more nonpolar ester product appears and intensifies. chemistryhall.com The separation occurs because the product and reactant have different polarities and thus different affinities for the stationary phase (usually silica (B1680970) gel) and the mobile phase. chemistryhall.comwikipedia.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is unique for each compound under specific conditions and helps in identifying the components. libretexts.org Visualization is often achieved using a UV lamp, as many of these aromatic compounds are UV-active. merckmillipore.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture, making it highly effective for assessing the purity of synthesized benzoate esters. gcms.cz In this method, the sample is first vaporized and injected into a gas chromatograph. The components are separated as they travel through a capillary column (e.g., a BP-5 column) based on their boiling points and interactions with the column's stationary phase.

Each separated component then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. scirp.org The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification of the compound. For purity assessment of a product like ethyl benzoate, a GC-MS analysis would ideally show a single major peak corresponding to the desired ester. researchgate.net The presence of other peaks would indicate impurities, which can be identified by their mass spectra. gcms.czscirp.org The technique is highly sensitive and can detect even trace amounts of byproducts or unreacted starting materials. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a superior analytical technique for the precise and reliable quantitative analysis of aromatic compounds such as this compound. Its widespread adoption in research and quality control is due to its high precision, sensitivity, and versatility, which allow for the accurate measurement of target compounds, even in complex mixtures. njlabs.com The method provides sharp, well-resolved chromatographic peaks, enabling clear identification and quantification. njlabs.com

For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique utilizes a non-polar stationary phase (the column) and a polar mobile phase to separate analytes based on their hydrophobicity.

Chromatographic Conditions

The successful quantification of this compound relies on the careful optimization of several key HPLC parameters. These are typically developed based on established methods for similar benzoate derivatives.

Column: A reverse-phase C18 column is standard for the separation of benzoate esters, offering excellent resolving power and stability. njlabs.com

Mobile Phase: The mobile phase generally consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. njlabs.com For instance, a common mobile phase for benzoate analysis is a mixture of an acetate buffer (pH ≈ 4.0) and acetonitrile. myfoodresearch.com This composition can be delivered in an isocratic (constant composition) or gradient (varied composition) manner to achieve optimal separation.

Detection: Due to the presence of a benzene (B151609) ring, benzoate esters exhibit strong ultraviolet (UV) absorbance. njlabs.com Consequently, a UV detector is highly effective for their analysis. Chromatograms are often recorded at wavelengths such as 228 nm or 254 nm to maximize sensitivity. myfoodresearch.comupb.ro For applications requiring higher specificity and structural confirmation, HPLC can be coupled with a mass spectrometer (MS).

Flow Rate and Injection Volume: A consistent flow rate, typically around 0.8 to 1.0 mL/min, is maintained to ensure reproducible retention times. myfoodresearch.comupb.ro The volume of the sample injected into the system is kept small, usually between 5 and 20 µL, to prevent column overloading and maintain sharp peaks. myfoodresearch.comupb.ro

The table below summarizes typical operating parameters for the HPLC analysis of benzoate compounds, which are directly applicable to the quantitative analysis of this compound.

ParameterDescriptionTypical Value / TypeReference
Stationary Phase (Column)The solid support that separates the analytes.Reverse-Phase C18 njlabs.commyfoodresearch.com
Mobile PhaseThe solvent that carries the sample through the column.Acetonitrile / Acetate Buffer (pH 4.0) myfoodresearch.com
Elution ModeThe method of passing the mobile phase through the column.Isocratic (e.g., 70:30 Buffer:Acetonitrile) myfoodresearch.com
Flow RateThe speed at which the mobile phase moves through the column.0.8 - 1.0 mL/min myfoodresearch.comupb.ro
DetectionThe method used to visualize the separated analytes.UV Absorbance njlabs.com
WavelengthThe specific UV wavelength used for detection.254 nm myfoodresearch.com
Injection VolumeThe amount of sample introduced into the HPLC system.20 µL myfoodresearch.com
Column TemperatureThe operating temperature of the column.40°C myfoodresearch.com

Detailed Research Findings

Quantitative analysis by HPLC is performed using an external standard method. myfoodresearch.com This involves preparing a series of standard solutions containing known concentrations of pure this compound. These standards are injected into the HPLC system to generate a calibration curve, where the peak area of the analyte is plotted against its concentration. A high degree of linearity, indicated by a correlation coefficient (R²) close to 1.0 (e.g., >0.999), is essential for accurate quantification. myfoodresearch.comupb.ro

Once a valid calibration curve is established, the sample containing an unknown concentration of this compound is injected, and its peak area is measured. The concentration is then calculated by interpolation from the linear regression equation of the calibration curve.

Method validation is critical to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For similar benzoate compounds, LOD and LOQ values have been reported in the sub-mg/100 mL range, demonstrating the high sensitivity of the HPLC method. myfoodresearch.com

The following table presents representative method validation data from studies on benzoate analysis, illustrating the performance characteristics achievable with HPLC.

Validation ParameterDescriptionTypical Performance ValueReference
Linearity (R²)The degree to which the method's response is directly proportional to the analyte concentration.> 0.999 upb.ro
Limit of Detection (LOD)The lowest analyte concentration the instrument can reliably distinguish from background noise.~0.0003 mg/100 mL myfoodresearch.com
Limit of Quantification (LOQ)The lowest analyte concentration that can be measured with acceptable precision and accuracy.~0.0009 mg/100 mL myfoodresearch.com

Iii. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of ethyl 3-methoxybenzoate. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, a complete picture of the atomic connectivity can be assembled.

The ¹H NMR spectrum of this compound offers a clear signature of its constituent protons. The aromatic region displays a complex pattern corresponding to the four protons on the benzene (B151609) ring. A doublet of doublets, a triplet, and a doublet can be discerned, consistent with a 1,3-disubstituted aromatic system. The ethoxy group protons present as a characteristic quartet for the methylene (B1212753) (-OCH₂-) group, spin-coupled to the adjacent methyl group, which in turn appears as a triplet. The methoxy (B1213986) group (-OCH₃) protons are observed as a sharp singlet, as they have no adjacent protons to couple with.

A representative analysis of the ¹H NMR spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent is presented below. rsc.org

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H-6~7.64d~7.61H
Aromatic H-2~7.56s-1H
Aromatic H-5~7.33t~7.91H
Aromatic H-4~7.09dd-1H
Methylene (-OCH₂-)~4.35q~7.12H
Methoxy (-OCH₃)~3.85s-3H
Methyl (-CH₃)~1.38t~7.13H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms. The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum. The six aromatic carbons will have chemical shifts in the aromatic region, with the carbon atom attached to the methoxy group showing a characteristic upfield shift compared to the others. The carbons of the ethyl group and the methoxy group will appear in the upfield aliphatic region.

The following table outlines the anticipated chemical shifts for the carbon atoms in this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~166.5
Aromatic C-3 (C-OCH₃)~159.7
Aromatic C-1 (C-COOEt)~131.5
Aromatic C-5~129.5
Aromatic C-6~122.0
Aromatic C-4~119.5
Aromatic C-2~114.0
Methylene (-OCH₂-)~61.0
Methoxy (-OCH₃)~55.3
Methyl (-CH₃)~14.3

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between them, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, cross-peaks would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Similarly, correlations between the aromatic protons would help to definitively assign their positions on the ring. nih.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. For example, the methylene protons' signal would show a cross-peak with the methylene carbon's signal, and each aromatic proton would correlate with its corresponding aromatic carbon. nih.govsdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent feature will be the strong absorption from the ester carbonyl (C=O) stretch , which typically appears in the region of 1715-1730 cm⁻¹ . libretexts.org The presence of conjugation with the aromatic ring slightly lowers this frequency compared to a saturated aliphatic ester.

Other significant absorptions include:

C-O stretching vibrations of the ester group, which are expected to appear as two bands in the region of 1300-1000 cm⁻¹ . libretexts.org

Aromatic C=C stretching vibrations , which typically give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching vibrations , which are observed just above 3000 cm⁻¹ .

Aliphatic C-H stretching vibrations from the ethyl and methoxy groups, which appear just below 3000 cm⁻¹ .

Aromatic C-H bending vibrations (out-of-plane), which can provide information about the substitution pattern of the benzene ring, are expected in the 900-690 cm⁻¹ region.

Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
Ester Carbonyl (C=O) Stretch1730-1715
Aromatic C=C Stretch1600-1450
Ester C-O Stretch1300-1000
Aromatic C-H Bend (out-of-plane)900-690

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. The molecular formula of this compound is C₁₀H₁₂O₃, which corresponds to a molecular weight of 180.20 g/mol . chemeo.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 180. The fragmentation of this compound is expected to proceed through several characteristic pathways for esters and aromatic ethers.

Common fragmentation patterns include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of the 3-methoxybenzoyl cation, a prominent peak at m/z 135 . This is often the base peak in the spectrum.

Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 151 .

Loss of formaldehyde (B43269) (-CH₂O) from the methoxy group: This can lead to a fragment at m/z 150 .

Loss of carbon monoxide (-CO) from the benzoyl cation: The fragment at m/z 135 can further lose CO to give a peak at m/z 107 .

m/z Value Proposed Fragment Ion Loss from Molecular Ion
180[C₁₀H₁₂O₃]⁺ (Molecular Ion)-
151[M - C₂H₅]⁺-CH₂CH₃
135[M - OC₂H₅]⁺ (3-methoxybenzoyl cation)-OCH₂CH₃
107[M - OC₂H₅ - CO]⁺-OCH₂CH₃, -CO
77[C₆H₅]⁺ (Phenyl cation)-COOC₂H₅, -OCH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the methoxy-substituted benzene ring conjugated with the carbonyl group of the ester. This extended π-system gives rise to characteristic absorptions in the ultraviolet region.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π transitions. azooptics.comupi.edu These transitions involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital. For aromatic systems, these typically result in strong absorption bands. The presence of the methoxy and ester substituents on the benzene ring will influence the exact wavelength of maximum absorbance (λmax). Generally, two main absorption bands are expected for this type of substituted benzene derivative.

Additionally, a weaker n → π transition* associated with the non-bonding electrons of the carbonyl oxygen may be observed at a longer wavelength. azooptics.comupi.edu

Type of Transition Expected λmax Range (nm) Relative Intensity
π → π~200-240Strong
π → π (benzenoid)~270-290Moderate
n → π*>300Weak

Note: The exact λmax values and molar absorptivities are dependent on the solvent used for the analysis.

X-ray Diffraction Studies of Crystalline this compound Derivatives

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the solid state, the conformation and packing of molecules are governed by intermolecular forces, which can be elucidated through single-crystal X-ray analysis. While the crystal structure of this compound itself is not extensively documented in publicly available literature, studies on its derivatives provide significant insight into the structural behavior of the 3-methoxybenzoate moiety. These investigations reveal how different substituents and molecular contexts influence crystal packing, molecular geometry, and intermolecular interactions.

Detailed research on various crystalline derivatives has provided a wealth of structural data. The instruments used for these analyses are typically advanced diffractometers, such as the Bruker APEX II DUO CCD, employing MoKα radiation (λ = 0.71073 Å). plos.org The structures are often solved using direct methods and refined through successive Fourier difference syntheses.

One study synthesized and characterized a series of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, including a 3-methoxybenzoate derivative (2j). plos.org The introduction of the biphenyl (B1667301) moiety was found to promote a more closely packed crystal structure. plos.org

Investigations into other related esters, such as methyl 4-butoxy-3-methoxybenzoate, reveal that the molecule is nearly planar. Key torsion angles, such as the benzene–butoxy (Car—O—C—C) and benzene–methoxycarbonyl (Car—C—O—C) angles, are close to 180°, indicating a relatively flat conformation. iucr.org In the crystal structure of ethyl 2,6-dimethoxybenzoate, another related compound, the packing is stabilized by a combination of dipole-dipole attractions and weak C-H···O and C-H···π interactions, rather than π-π stacking. researchgate.net

Table 1: Crystallographic Data for 3-Methoxybenzoate Ester Derivatives

Compound Name Chemical Formula Crystal System Space Group Unit Cell Parameters Ref.
Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate C₁₃H₁₆O₆ Monoclinic P2₁/c a = 12.180(3) Å, b = 13.813(4) Å, c = 7.842(2) Å, β = 93.917(4)° researchgate.net
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate C₁₂H₁₄O₆ Triclinic P1 a = 5.3644(9) Å, b = 11.1880(18) Å, c = 11.4159(18) Å, α = 66.378(2)°, β = 79.970(2)°, γ = 78.138(2)° researchgate.net
Methyl 4-butoxy-3-methoxybenzoate C₁₃H₁₈O₄ Triclinic P1 a = 7.9660(16) Å, b = 9.1630(18) Å, c = 10.143(2) Å, α = 64.80(2)°, β = 70.96(3)°, γ = 79.26(3)° iucr.org
Ethyl 2,6-dimethoxybenzoate C₁₁H₁₄O₄ Triclinic P1 a = 8.5518(3) Å, b = 10.8826(8) Å, c = 12.6361(10) Å, α = 92.489(5)°, β = 107.283(4)°, γ = 101.446(5)° researchgate.net

Table 2: Selected Bond Lengths and Angles for Ethyl 2,6-dimethoxybenzoate researchgate.net This table provides data for a closely related compound, illustrating typical bond parameters in the solid state.

Atoms Bond Length (Å) Atoms Bond Angle (°)
O(1)-C(7) 1.202(2) O(1)-C(7)-C(1) 125.07(17)
O(3)-C(7) 1.336(2) O(3)-C(7)-C(1) 109.96(15)
O(2)-C(2) 1.362(2) C(2)-C(1)-C(7) 117.52(15)
O(4)-C(6) 1.368(2) C(6)-C(1)-C(7) 124.77(17)
O(2)-C(8) 1.432(2) C(1)-C(2)-O(2) 117.21(14)
O(4)-C(9) 1.429(2) C(1)-C(6)-O(4) 116.91(14)
O(3)-C(10) 1.456(2) C(7)-O(3)-C(10) 116.82(16)

These crystallographic studies collectively demonstrate that the molecular conformation of 3-methoxybenzoate derivatives in the solid state is influenced by a balance of steric effects, crystal packing forces, and weak intermolecular interactions. The planarity of the ester group relative to the benzene ring is a common feature, although this can be modulated by the nature and position of other substituents.

Iv. Advanced Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. For Ethyl 3-methoxybenzoate, DFT calculations can elucidate its fundamental chemical and physical characteristics.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy conformation. cnr.it Using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, the optimal bond lengths, bond angles, and dihedral angles of this compound can be determined. cbijournal.com This process provides the foundational structure for all other computational analyses.

The electronic structure analysis reveals the distribution of electrons within the molecule. Parameters such as Mulliken atomic charges can be calculated to understand the charge distribution on each atom, which is crucial for predicting sites of electrophilic and nucleophilic attack. cbijournal.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) Specific DFT-calculated geometrical parameters for this compound are not available in the cited literature. This table illustrates the typical parameters that would be determined.

ParameterAtoms InvolvedCalculated Value (Illustrative)
Bond LengthC=O~1.21 Å
Bond LengthC-O (Ester)~1.35 Å
Bond LengthC-O (Methoxy)~1.36 Å
Bond AngleO=C-O~125°
Bond AngleC-O-C (Methoxy)~118°
Dihedral AngleC(ring)-C(ring)-C=OData not available

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap suggests higher reactivity and polarizability, as it is easier to excite an electron from the ground to an excited state. cbijournal.comresearchgate.net

This energy gap is directly related to the photophysical properties of the molecule, as it approximates the energy required for the lowest electronic excitation. researchgate.net Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Visible spectra), correlating the HOMO-LUMO gap with the wavelengths of maximum absorption (λmax). researchgate.net While specific studies for this compound are not detailed in the provided search results, the methodology allows for such predictions.

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative) Calculated HOMO-LUMO data for this compound were not found in specific literature. This table represents the type of data generated in a DFT study.

ParameterSymbolCalculated Value (eV) (Illustrative)
Highest Occupied Molecular Orbital EnergyEHOMOData not available
Lowest Unoccupied Molecular Orbital EnergyELUMOData not available
HOMO-LUMO Energy GapΔEData not available
Ionization Potential (I) ≈ -EHOMOIData not available
Electron Affinity (A) ≈ -ELUMOAData not available

Vibrational frequency analysis, performed computationally using DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netscholarsresearchlibrary.com The calculation of harmonic vibrational frequencies for the optimized geometry of this compound helps in assigning experimental spectral bands to specific molecular vibrations, such as C=O stretching, C-H bending, or O-CH3 stretching. scholarsresearchlibrary.com

Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets. scirp.org Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data, aiding in the comprehensive characterization of the molecule's vibrational modes. cbijournal.com

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative) A detailed vibrational analysis for this compound was not found. This table illustrates how theoretical predictions are compared against experimental data.

Vibrational Mode AssignmentExperimental Frequency (cm-1)Calculated Frequency (cm-1) (Unscaled)Calculated Frequency (cm-1) (Scaled)
C=O Stretch (Ester)Data not availableData not availableData not available
C-O-C Stretch (Ether)Data not availableData not availableData not available
Aromatic C=C StretchData not availableData not availableData not available
CH3 Symmetric StretchData not availableData not availableData not available

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

Molecular docking simulations can be used to place this compound into the binding site of a target protein to predict its binding conformation and affinity. nih.gov The simulation calculates a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

The analysis also identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. While no specific docking studies targeting this compound were identified in the search results, this methodology could be applied to explore its potential interactions with various biological targets, such as enzymes or receptors. phcog.comphcog.com

Table 4: Illustrative Molecular Docking Results for this compound This table is a hypothetical representation of results from a molecular docking study, as no specific studies for this compound were found.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
Hypothetical Enzyme AXXXX-7.5Tyr84, Phe210, Arg120
Hypothetical Receptor BYYYY-6.8Leu34, Val56, Ile101

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. apexbt.com Structure-based virtual screening (SBVS) uses molecular docking to screen these libraries against a specific protein target. apexbt.comresearchgate.net

This compound could be included in such libraries to assess its potential biological activity against a wide range of therapeutic targets. By docking it against the structures of known proteins involved in disease pathways, researchers could generate hypotheses about its potential efficacy or mechanism of action, which can then be prioritized for experimental validation. researchgate.netnih.gov This approach accelerates the initial phase of drug discovery by narrowing down the number of compounds that need to be tested in the lab.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a computational approach to correlate the chemical structure of a compound with its biological activity or chemical properties. This methodology is instrumental in predicting the behavior of new molecules based on data from existing ones.

Predictive Models for Biological and Chemical Properties

Computed Molecular Properties of Benzoate (B1203000) Esters

Compound Molecular Formula Molecular Weight ( g/mol ) XLogP3
Ethyl 2-methoxybenzoate (B1232891) C10H12O3 180.20 2.4
This compound C10H12O3 180.20 2.7 nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior by simulating the movements of atoms and molecules over time. These simulations can provide insights into conformational flexibility, stability, and interactions with the surrounding environment.

Conformational Analysis and Stability

MD simulations can be employed to explore the conformational landscape of this compound. The molecule possesses flexibility primarily around the rotatable bonds of the ethyl ester and methoxy (B1213986) groups. Simulations can identify the most stable (lowest energy) conformations and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might bind to a biological target or how it packs in a crystal lattice. For instance, a study on ethyl 4-[(4-methylbenzyl)oxy]benzoate revealed different conformations related to the ethoxy group in the crystal structure, highlighting the conformational flexibility inherent in such molecules iucr.org.

Solvent Effects and Intermolecular Interactions

The behavior of this compound in different solvents can be investigated using MD simulations. By simulating the molecule in explicit solvent models (e.g., water, ethanol), one can study the solvation shell structure and the nature of solute-solvent interactions. These simulations can predict properties like the free energy of solvation, which is related to solubility. Furthermore, MD simulations can shed light on intermolecular interactions between this compound molecules themselves or with other molecules, which is fundamental for understanding its bulk properties and potential for forming complexes. For example, MD simulations of ethyl acetate (B1210297) in water-ethanol mixtures showed preferential solvation by ethanol (B145695) researchgate.net.

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures. Energy framework calculations complement this by providing a quantitative measure of the energetic aspects of these interactions.

While a specific Hirshfeld surface analysis for this compound is not found in the provided search results, the methodology can be described. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. Mapping properties like dnorm (a normalized contact distance) onto this surface allows for the visualization of intermolecular contacts, with red spots indicating close contacts often associated with hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. For example, a Hirshfeld analysis of a different complex ester indicated that the most significant contributions to crystal packing were from H⋯H (42.6%), O⋯H/H⋯O (16.8%), and C⋯H/H⋯C (15.5%) contacts nih.gov.

Energy framework calculations would further allow for the visualization and quantification of the interaction energies between molecules in the crystal, providing insights into the stability and packing of the crystalline solid.

V. Research on Applications in Organic Synthesis and Materials Science

Ethyl 3-Methoxybenzoate as a Synthetic Intermediate

In synthetic organic chemistry, intermediates are crucial compounds that act as stepping stones in the creation of a final product. pharmaoffer.com They are precursor molecules that undergo further chemical reactions to yield target substances, often with high purity and specific functionalities. pharmaoffer.com this compound exemplifies such a role, providing a foundational structure that can be efficiently modified.

This compound is a key precursor in the synthesis of more complex pharmaceutical intermediates, which are essential building blocks for active pharmaceutical ingredients (APIs). pharmaoffer.com A notable application is its use in the synthesis of halogenated derivatives that pave the way for novel therapeutic agents. For instance, this compound can be iodinated to produce ethyl 4-iodo-3-methoxybenzoate. This iodinated intermediate is particularly valuable as it can participate in a variety of cross-coupling reactions, allowing for the construction of intricate molecular architectures used in drug discovery and development. The ability to create such derivatives underscores the compound's role in facilitating the exploration of new chemical entities with potential therapeutic value. pharmaoffer.com

The structural framework of this compound is also leveraged in the development of modern agrochemicals, including pesticides and herbicides. Its derivatives are used as building blocks to create active compounds for crop protection. angenechemical.com Various functionalized versions, such as ethyl 3,5-dichloro-4-methoxybenzoate, ethyl 4-iodo-3-methoxybenzoate, and ethyl 3-iodo-5-methoxybenzoate, serve as key intermediates in the synthesis of these agricultural products. angenechemical.com The presence of the methoxy (B1213986) group and the potential for introducing other substituents onto the benzene (B151609) ring allow chemists to fine-tune the biological activity and selectivity of the final agrochemical products.

The reactivity of this compound and its immediate derivatives makes it a versatile reagent for producing a wide array of complex molecules. The core structure can undergo several types of chemical transformations:

Reactions at the Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to form 3-methoxybenzoic acid or reduced using powerful agents like lithium aluminium hydride to yield (3-methoxyphenyl)methanol.

Reactions on the Aromatic Ring: The benzene ring can be functionalized through electrophilic substitution reactions, such as iodination, to introduce new reactive sites.

Coupling Reactions: Halogenated derivatives of this compound, particularly iodinated versions, are excellent substrates for metal-catalyzed cross-coupling reactions, such as the Ullmann-type coupling, to form biphenyl (B1667301) derivatives.

These transformations demonstrate the compound's utility in generating structurally diverse molecules for various scientific applications.

Interactive Table 1: Synthesis of Intermediates from this compound and its Derivatives

Derivative CompoundReaction TypeApplication of DerivativeSource(s)
Ethyl 4-iodo-3-methoxybenzoateIodinationPharmaceutical & Agrochemical Intermediate
Ethyl 3,5-dichloro-4-methoxybenzoateChlorinationAgrochemical Intermediate
Ethyl 3-iodo-5-methoxybenzoateIodinationAgrochemical Intermediate angenechemical.com
Biphenyl DerivativesUllmann CouplingComplex Molecule Synthesis

Role in Fragrance and Flavor Formulations

Esters of methoxybenzoic acid are known for their aromatic properties and are utilized in the fragrance and flavor industries. While specific research on the 3-methoxy isomer is less common, the properties of its close relatives provide insight into its potential applications.

The perception of scent is based on the interaction between a volatile molecule and specific olfactory receptors in the nose, often described by a "lock and key" model. nih.gov However, the relationship between a molecule's structure and the resulting odor is highly complex and not always direct. nih.gov

A related isomer, ethyl 4-methoxybenzoate (B1229959), is noted for its pleasant, sweet aroma, often described as reminiscent of anise or grapes, and is used as a component in perfumes and cosmetics. smolecule.com It is believed that molecules like ethyl 4-methoxybenzoate interact with specific olfactory receptors to produce their characteristic scent. smolecule.com Although the exact scent profile of this compound is not widely documented, its structural similarity to other aromatic esters suggests it could contribute to complex fragrance formulations.

Certain aromatic esters are employed as flavoring agents in the food industry to enhance or impart specific tastes. smolecule.com The addition of flavor compounds can improve the palatability of food, making it more enjoyable for consumers. nih.gov The related compound, ethyl 4-methoxybenzoate, is used as a flavoring agent in some food products. smolecule.com The molecular structure of these esters is responsible for their characteristic flavor profiles, which can range from fruity to sweet and floral notes. nih.gov

Interactive Table 2: Applications of a Related Methoxybenzoate Ester in Fragrance and Flavor

ApplicationRelated CompoundDescribed Sensory ProfileMechanism/PrincipleSource(s)
FragranceEthyl 4-methoxybenzoatePleasant, sweet, anise/grape-likeInteraction with olfactory receptors smolecule.com
FlavorEthyl 4-methoxybenzoateFlavoring agentEnhancement of palatability smolecule.comnih.gov

Applications in Material Science

The chemical structure of this compound, featuring an aromatic ring, an ester group, and a methoxy group, makes it and its derivatives valuable precursors and components in the field of materials science. These functionalities allow for tailored modifications to achieve specific physical and chemical properties in advanced materials. Research has particularly explored its utility in the formulation of polymers and in the development of sophisticated electronic components.

In the coatings and resins industry, benzoate (B1203000) esters are recognized for their role as coalescing agents and plasticizers. paint.orgspecialchem.com While specific research data on this compound is not extensively published, its properties can be inferred from the well-documented behavior of similar benzoate esters in coating formulations. These esters are crucial for ensuring the formation of a uniform and durable film, particularly in latex paints. paint.org

Benzoate esters function by lowering the minimum film-forming temperature (MFFT) of the latex polymer, allowing the polymer particles to fuse into a continuous, defect-free film as the water evaporates. Their high solvency and compatibility with a wide range of polymers, such as acrylics and polyvinyl acetate (B1210297), make them effective additives. specialchem.comeastman.com The use of benzoate esters can lead to improved coating properties, including enhanced tear strength, better rebound, and increased resistance to solvents. eastman.com

Second-generation benzoate ester technologies, particularly dibenzoates, have been developed to meet requirements for low volatile organic compounds (VOCs). paint.org These compounds offer lower volatility compared to some monobenzoate esters, addressing environmental regulations without compromising performance. paint.org The general benefits of incorporating benzoate esters into coating and resin formulations are summarized in the table below.

Property EnhancementDescriptionSource(s)
Coalescence Facilitates the formation of a continuous, uniform polymer film by lowering the MFFT. paint.org
Plasticization Imparts flexibility and softness to resins, improving durability. eastman.com
Solvency Acts as an excellent solvent for a wide range of polymers and additives. specialchem.com
Low Volatility Contributes to the formulation of low-VOC coatings, meeting environmental standards. paint.org
Mechanical Strength Can improve properties such as tear strength and rebound in the final cured product. eastman.com
Stain & Oil Resistance Provides good resistance to staining and extraction by oils. specialchem.com

This table summarizes the general properties of benzoate esters in coatings and resins.

The field of organic electronics has identified derivatives of methoxybenzoates as promising materials for various applications, including Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.comnih.gov The core structure of this compound can be chemically modified to create more complex molecules with specific photophysical and electrochemical properties required for these devices.

Research has shown that biphenyl derivatives, which can be synthesized from benzoate precursors, serve as a central building block for fluorescent layers in OLEDs. epa.gov For instance, the derivative 2-([1,1'-biphenyl]-4-yl)-2-oxothis compound incorporates the biphenyl moiety, which is known for its role in liquid crystal and fluorescent material applications. epa.gov The synthesis of such derivatives often involves reacting a bromo-functionalized biphenyl ketone with a carboxylic acid, such as 3-methoxybenzoic acid, which can be derived from the hydrolysis of this compound. epa.gov

The table below details some of the key derivatives and their relevance in the context of optoelectronic materials.

Derivative NameSignificance in OptoelectronicsSource(s)
2-([1,1'-biphenyl]-4-yl)-2-oxothis compound The biphenyl group is a known structural component for fluorescent layers in OLEDs. epa.gov
4,4'-(benzo paint.orggoogle.comatamanchemicals.comthiadiazole-4,7-diyl)bis(3-methoxybenzoate) Used in bilayer stacks for creating white-light-emitting organic devices (WOLEDs). researchgate.net

This table highlights specific derivatives of methoxybenzoates and their studied roles in optoelectronic applications.

The synthesis of these advanced materials underscores the versatility of the initial this compound structure as a building block for high-performance organic electronic components.

Vi. Biological Activity and Mechanistic Investigations

Antimicrobial Properties

There is currently no specific scientific literature available detailing the direct antimicrobial properties of Ethyl 3-methoxybenzoate against common bacterial or fungal pathogens. Research into benzoates and their derivatives often reveals a range of bioactivities, but specific data for the 3-methoxy ethyl ester is absent in the reviewed sources.

Antibacterial Activity (e.g., against Staphylococcus aureus, E. coli, Klebsiella sp.)

No studies were identified that specifically test the antibacterial efficacy of this compound against Staphylococcus aureus, Escherichia coli, or Klebsiella species. While related phenolic compounds have been investigated for their antibiotic-potentiating effects, such as Ethyl 3,4-dihydroxybenzoate which can act as an efflux pump inhibitor in drug-resistant E. coli, this activity has not been documented for this compound itself.

Antifungal Properties

There is no available research data on the antifungal properties of this compound. Studies on other substituted benzoates, like ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, have shown activity against fungi such as Aspergillus flavus and Aspergillus niger, but these findings cannot be extrapolated to this compound due to structural differences.

Mechanisms of Antimicrobial Action

In the absence of demonstrated antimicrobial activity, no mechanistic investigations into how this compound might exert such effects have been published. The mechanism of action for related compounds, like the efflux pump inhibition by Ethyl 3,4-dihydroxybenzoate, is specific to their chemical structure and has not been associated with this compound mdpi.com.

Antioxidant Activity and Oxidative Stress Mitigation

Direct experimental evaluation of the antioxidant capacity of this compound is not present in the current scientific literature. General studies on the structure-activity relationship of phenolic acids suggest that the presence and position of methoxy (B1213986) groups can influence antioxidant activity, but specific data for this compound is lacking nih.gov.

Free Radical Scavenging Mechanisms

No studies have been published that specifically investigate the free radical scavenging mechanisms of this compound. Therefore, there is no data to construct a detailed profile of its potential activity in this area.

Role in Alleviating Hypoxia-Mediated Oxidative Damage

Significant research has been conducted on the role of Ethyl 3,4-dihydroxybenzoate (EDHB) in protecting against hypoxia-mediated oxidative damage. EDHB acts as an inhibitor of prolyl hydroxylase domain enzymes (PHDs), which leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This process enhances the expression of antioxidant enzymes and improves cell viability under hypoxic conditions nih.gov. However, this mechanism is attributed to the dihydroxy structure of EDHB, and there is no evidence to suggest that this compound, which lacks these hydroxyl groups, possesses similar activity.

Modulation of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

Current scientific literature does not provide specific information on the direct modulation of key antioxidant enzymes, such as superoxide dismutase (SOD) or glutathione peroxidase (GPX), by this compound. While the roles of these enzymes are critical in cellular antioxidant defense systems, research specifically investigating the effects of this compound on their activity is not available in the reviewed studies.

Anti-inflammatory Effects

There is a lack of specific research in the reviewed scientific literature detailing the anti-inflammatory properties of this compound. Studies have been conducted on structurally related but distinct compounds, such as ethyl-p-methoxycinnamate and 2-hydroxy-4-methoxy benzoic acid, which have demonstrated anti-inflammatory activities nih.govmdpi.comnih.gov. However, these findings cannot be directly extrapolated to this compound, and dedicated studies on its potential anti-inflammatory effects are required.

Insecticidal and Fumigant Activity

Research into the insecticidal properties of benzoate (B1203000) esters has revealed significant activity, particularly for close analogs of this compound. The majority of detailed studies have focused on Mthis compound, which has shown considerable promise as a fumigant and contact toxin against various insect pests.

Mthis compound, a closely related analog, has been identified as a potent fumigant against the red imported fire ant, Solenopsis invicta. In laboratory assessments, it was among the most effective fumigants tested out of a panel of 15 benzoate compounds.

The compound has also demonstrated efficacy against stored product insects. In a study evaluating its fumigant activity against the cigarette beetle (Lasioderma serricorne), Mthis compound was found to be toxic, although less so than the parent compound, methyl benzoate researchgate.net. The lethal concentration required to achieve 100% mortality (LC100) for cigarette beetle adults after a 24-hour exposure was determined to be 200 g/L researchgate.net.

CompoundPest SpeciesToxicity TypeValueSource
Mthis compoundCigarette Beetle (Lasioderma serricorne)Fumigant (LC100)200 g/L researchgate.net

Investigations into the structure-activity relationships of benzoate analogs have provided insights into the chemical features that govern their insecticidal potency.

Alkyl Chain Length : For non-substituted alkyl benzoates, fumigation toxicity is negatively correlated with the length of the alkyl chain. This suggests that esters with shorter chains, such as methyl and ethyl esters, are generally more potent as fumigants. Conversely, contact toxicity tends to be positively correlated with alkyl chain length.

Substituent Position : The position of substituents on the benzene (B151609) ring significantly influences toxicity. For Mthis compound, the presence of the methoxy group at the meta position does not significantly affect its fumigation toxicity compared to the unsubstituted methyl benzoate. However, the presence of a methoxy group at the ortho position has been shown to significantly reduce fumigation toxicity. For contact toxicity, a methoxy group at either the ortho or meta position can increase the compound's potency.

These relationships indicate that the specific structure of this compound, with its ethyl ester group and meta-positioned methoxy group, is a key determinant of its potential insecticidal and fumigant properties.

Other Reported Biological Activities and Potential Therapeutic Applications

Based on a review of the available scientific literature, there is no specific information regarding a role for this compound as a biochemical inducer in microbial systems. Research has not yet explored its potential to modulate metabolic pathways or induce specific biochemical processes in microorganisms.

Potential as a Preservative in Pharmaceuticals

The potential of this compound as a preservative in pharmaceutical formulations is an area of ongoing interest. While specific studies on its individual efficacy are not extensively documented in publicly available research, the broader class of benzoates and their derivatives are well-known for their antimicrobial properties. For instance, a related compound, ethyl 4-hydroxy-3-methoxybenzoate, is utilized as a food preservative. The antimicrobial activity of such compounds is often attributed to their ability to disrupt the metabolic processes of microorganisms.

The investigation into the preservative capacity of benzoate derivatives often involves determining their minimum inhibitory concentration (MIC) against a spectrum of bacteria and fungi. For example, studies on the methanol (B129727) extract of Alectra sessiliflora, which contains phenolic compounds like 3,4-dihydroxybenzoic acid, have demonstrated significant antimicrobial activity. The MIC values for this extract against various bacteria ranged from 3.13 to 6.25 mg/ml, and for fungi, from 3.13 to 12.5 mg/ml scispace.com. While these findings are for a different compound within a plant extract, they highlight the potential of the broader chemical family to which this compound belongs. Further research is warranted to establish the specific antimicrobial spectrum and efficacy of this compound for its potential application as a preservative in pharmaceutical preparations.

Enzyme Modulation and Cellular Process Interactions

The interaction of this compound with enzymes and cellular processes is a critical area of research to understand its mechanism of action and potential therapeutic effects. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. A notable example is ethyl 3,4-dihydroxybenzoate (EDHB), which acts as a competitive inhibitor of prolyl hydroxylases (PHDs). This inhibition leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen levels.

In a study on L6 myoblast cells, preconditioning with EDHB was shown to alleviate hypoxia-mediated oxidative damage. The protective mechanism involved an increase in the levels of glutathione and antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. Furthermore, the stabilization of HIF-1α by EDHB boosted the expression of the antioxidative enzyme heme-oxygenase I and metallothioneins, which also possess antioxidant and anti-inflammatory properties nih.gov. These findings suggest that benzoate esters can modulate key cellular pathways involved in oxidative stress and hypoxia, although direct evidence for this compound is yet to be established.

Phytochemical Research and Natural Product Synthesis

In the realm of phytochemical research and natural product synthesis, derivatives of methoxybenzoic acid serve as important building blocks for the synthesis of more complex bioactive molecules. While research specifically detailing the isolation of this compound from natural sources is not prominent, its structural motifs are present in various natural products.

In synthetic chemistry, related compounds are utilized as starting materials for the synthesis of pharmaceuticals. For instance, methyl 3-hydroxy-4-methoxybenzoate is a key precursor in a novel synthesis of gefitinib, an anticancer drug. This synthetic route involves several steps, including alkylation, nitration, reduction, cyclization, and chlorination mdpi.com. Similarly, the synthesis of ethyl 3-hydroxy-4-methoxybenzoate has been described, highlighting the utility of these compounds in chemical synthesis chemicalbook.com. These examples underscore the importance of methoxybenzoate esters as versatile intermediates in the synthesis of medicinally relevant compounds, although the specific role of this compound in this context requires further exploration.

Antidiabetic Activity

The potential antidiabetic activity of this compound and related compounds is an emerging area of investigation. While direct studies on this compound are scarce, research on extracts containing similar chemical structures has shown promising results. For example, studies on the ethyl acetate (B1210297) and n-butanol fractions of Acacia nilotica leaves methanolic extract have demonstrated significant antidiabetic effects in alloxan-induced diabetic rats. Administration of the ethyl acetate fraction at doses of 50 and 100 mg/kg resulted in a significant reduction in blood glucose levels over a 12-day treatment period researchgate.net.

The antidiabetic effects of such plant-derived fractions are often attributed to the presence of various bioactive compounds, including flavonoids, tannins, and saponins. While the specific contribution of any single compound is yet to be fully elucidated, these findings suggest that the broader class of compounds, which could include benzoate derivatives, may possess antidiabetic properties.

Antihyperglycemic Properties

Building on the potential antidiabetic activity, the antihyperglycemic properties of compounds related to this compound have also been explored. The management of postprandial hyperglycemia is a key strategy in the treatment of type 2 diabetes. One of the mechanisms to achieve this is through the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase.

While direct evidence for the antihyperglycemic effects of this compound is not available, the study on Acacia nilotica extracts provides indirect support for the potential of related compounds. The reduction in blood glucose levels observed in diabetic rats treated with the ethyl acetate fraction suggests a potential antihyperglycemic effect researchgate.net. Further research focusing on the direct effects of this compound on blood glucose levels and its potential to inhibit key enzymes in carbohydrate metabolism is necessary to validate its antihyperglycemic properties.

Vii. Environmental Fate and Ecotoxicological Considerations

Biodegradation Pathways and Environmental Persistence

The persistence of a chemical in the environment is determined by its resistance to degradation processes. For Ethyl 3-methoxybenzoate, its journey and ultimate fate in various environmental compartments are governed by its susceptibility to biotic and abiotic degradation.

Predicted Environmental Persistence

Specific experimental data on the environmental persistence of this compound is limited in publicly available literature. However, predictions can be made based on its chemical structure—an aromatic ester. Esters are generally susceptible to hydrolysis, which can be a significant degradation pathway in aquatic environments. The presence of a methoxy (B1213986) group on the benzene (B151609) ring can influence the rate of microbial degradation.

Studies on related methoxylated aromatic compounds suggest that anaerobic degradation is a viable pathway. For instance, o-demethylating bacteria like Clostridium methoxybenzovorans can demethylate such compounds to their hydroxylated derivatives, which are then further metabolized. researchgate.net This suggests a potential pathway for this compound could involve initial hydrolysis of the ester bond to form 3-methoxybenzoic acid and ethanol (B145695), followed by demethylation of the aromatic ring.

Degradation in Various Environmental Compartments

The degradation of this compound can occur in soil, water, and air, with different mechanisms dominating in each compartment.

Aquatic Environment : In water, the primary degradation pathways are likely to be microbial degradation and chemical hydrolysis. The rate of hydrolysis is dependent on pH and temperature. Microorganisms present in water and sediment may utilize the compound as a carbon source. Research on structurally similar compounds like 3-phenoxybenzoic acid (3-PBA) has shown that bacterial strains, such as Stenotrophomonas sp., can effectively degrade the molecule. nih.gov

Terrestrial Environment : In soil, microbial degradation is expected to be the main route of dissipation. The rate would be influenced by soil type, pH, temperature, moisture content, and the microbial population present. The compound may be metabolized by soil microorganisms, eventually leading to mineralization (conversion to CO2 and water).

Atmospheric Environment : Due to its relatively low vapor pressure, significant partitioning to the atmosphere is not expected. However, any amount that does enter the atmosphere would be subject to degradation by photochemically produced hydroxyl radicals.

Aquatic and Terrestrial Ecotoxicity Assessments

Ecotoxicity assessment evaluates the potential adverse effects of a substance on organisms within various ecosystems. For this compound, a complete ecotoxicological profile is not available, and existing safety data presents some contradictions.

Impact on Non-Target Organisms

There is a notable lack of specific studies on the impact of this compound on non-target terrestrial and aquatic organisms. General principles of ecotoxicology suggest that aromatic compounds can have varying degrees of toxicity to aquatic life, including fish, invertebrates (like daphnia), and algae. Terrestrial impacts would consider effects on soil-dwelling organisms such as earthworms and microorganisms, as well as plant life. Without specific experimental data (e.g., LC50 or EC50 values), a definitive assessment of its impact remains a significant data gap.

Safety Data and Hazard Analysis

Safety Data Sheets (SDS) are a primary source of hazard information. However, for this compound (CAS: 10259-22-0), information from different suppliers is inconsistent, highlighting the challenges in assessing its ecotoxicological profile.

A Safety Data Sheet from Thermo Fisher Scientific states the product "Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants." thermofisher.com Conversely, an SDS referenced by Sigma-Aldrich indicates several health hazard statements. sigmaaldrich.com This discrepancy underscores the need for standardized and comprehensive testing.

The following table summarizes the available, albeit conflicting, hazard classifications.

Data SourceHazard StatementsSignal Word
Sigma-Aldrich sigmaaldrich.comH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Warning
Thermo Fisher Scientific thermofisher.comThe product contains no substances which at their given concentration are considered to be hazardous to health.None

For a related compound, Ethyl 4-hydroxy-3-methoxybenzoate, the available SDS indicates that there is no data available regarding its toxicity to fish, daphnia, algae, or microorganisms, which is common for fine chemicals with specialized applications. chemicalbook.com

Life Cycle Assessment of Production and Use

A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal. A specific LCA for this compound is not publicly available, but the methodology can be described in the context of a fine aromatic chemical.

An LCA for this compound would typically follow a "cradle-to-gate" or "cradle-to-grave" approach. youtube.com

Cradle-to-Gate : This assessment would cover the environmental impacts from the extraction of raw materials (e.g., petroleum for the benzene ring, biomass for ethanol) through the manufacturing process to the point where the product leaves the factory gate. Key factors include the energy consumption of the synthesis process (heating, cooling, stirring), solvent use and recycling, and waste generation and treatment. ethz.ch Studies on the production of other fine chemicals have shown that energy production and use often account for the largest portion of environmental impacts, ranging from 65% to 85%. ethz.ch

Cradle-to-Grave : This more comprehensive assessment would extend the boundary to include the transportation of the final product, its use (e.g., incorporation into a fragrance or as a laboratory chemical), and its final disposal or degradation in the environment.

Regulatory and Policy Implications

The regulatory landscape for a specific chemical compound like this compound is often multifaceted, falling under the broader scope of regulations governing chemicals, cosmetics, and food products. While specific environmental regulations targeting this compound are not prominent, its use as a fragrance and flavoring ingredient places it under the purview of several key regulatory frameworks in regions such as the European Union and the United States. The policy implications for this compound are largely inferred from regulations covering broader categories of chemical substances, such as aromatic esters, benzoates, and anisates.

Regulatory Frameworks and Agency Oversight

For its application in cosmetics, this compound is subject to the EU Cosmetics Regulation (EC) No 1223/2009 . This regulation prioritizes human safety but also has implications for environmental protection. The regulation maintains lists of prohibited and restricted substances in cosmetic products. As of recent updates, this compound is not explicitly listed as a banned or restricted fragrance ingredient under this regulation. However, the regulation is dynamic, with ongoing reviews of fragrance allergens which could impact its use in the future.

In the United States , the Environmental Protection Agency (EPA) has the authority to regulate chemical substances under the Toxic Substances Control Act (TSCA). There are no specific environmental regulations under TSCA that single out this compound. However, the EPA has conducted risk assessments on related compounds, such as benzoic acid and its salts. These assessments have generally concluded that benzoates are of low concern for environmental toxicity due to their ready biodegradability.

When used as a flavoring agent in the U.S., this compound would fall under the jurisdiction of the Food and Drug Administration (FDA). The FDA regulates flavoring substances as food additives. A key consideration is whether a substance is "Generally Recognized as Safe" (GRAS). While this compound itself does not have a specific GRAS notice, its parent acid, 3-methoxybenzoic acid, is listed by the Flavor and Extract Manufacturers Association (FEMA) with FEMA number 3944, indicating it is considered GRAS for use as a flavoring ingredient. This suggests a favorable regulatory standing for its ethyl ester derivative from a chemical and metabolic standpoint.

International Standards

The International Fragrance Association (IFRA) sets self-regulatory standards for the safe use of fragrance ingredients. These standards are based on scientific assessments and are widely adopted by the fragrance industry. While a specific IFRA standard for this compound is not publicly listed, the industry is expected to adhere to good manufacturing practices and ensure the environmental safety of all fragrance materials.

Policy Implications and Future Outlook

The current policy environment for fragrance and flavoring ingredients is characterized by a growing emphasis on transparency and environmental stewardship. There is a clear trend towards more comprehensive environmental risk assessments for all chemical substances, including those used in consumer products.

The lack of specific regulations for this compound likely stems from its presumed low environmental risk profile, based on the behavior of similar benzoate (B1203000) and anisate compounds. These are generally considered to be readily biodegradable and of low ecotoxicity. For instance, sodium anisate, a related compound, is considered biodegradable and harmless to the environment.

Future policy developments may include:

Expanded Environmental Risk Assessments: Regulatory bodies may require more detailed ecotoxicological data for fragrance and flavoring ingredients, even for those with a history of safe use.

Greater Transparency: There is increasing consumer and regulatory demand for the disclosure of all ingredients in consumer products, including individual fragrance components.

Focus on Green Chemistry: Policies are likely to further encourage the use of sustainable and biodegradable ingredients in cosmetics and food products.

The table below summarizes the likely regulatory status of this compound based on current frameworks.

Jurisdiction/Body Regulation/Standard Status of this compound Implications
European Union REACH (EC) No 1907/2006Not explicitly listed as a substance of very high concern.Subject to general registration requirements for chemical substances.
European Union Cosmetics Regulation (EC) No 1223/2009Not explicitly listed as a banned or restricted substance.Permitted for use as a fragrance ingredient, subject to general safety requirements.
European Union Flavouring Regulation (EC) No 1334/2008Not explicitly listed.Use as a food flavoring would require authorization based on a safety assessment by EFSA.
United States Toxic Substances Control Act (TSCA)Not specifically regulated.Subject to general provisions for chemical substances.
United States Food, Drug, and Cosmetic Act (FD&C Act)Not explicitly listed. Parent acid (3-methoxybenzoic acid) is FEMA GRAS.Likely considered safe for use as a flavoring agent.
International IFRA StandardsNo specific standard.Use is governed by general IFRA principles of safety and good practice.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing Ethyl 3-methoxybenzoate, and how are key functional groups identified?

  • Methodological Answer : Infrared (IR) spectroscopy in the 1700–1400 cm⁻¹ range is critical for identifying carboxylate coordination. For example, sodium 3-methoxybenzoate exhibits antisymmetric (νₐₛ) and symmetric (νₛ) carboxylate vibrations at 1568 cm⁻¹ and 1400 cm⁻¹ , respectively. These bands shift in lanthanide complexes, indicating bidentate coordination with incomplete bond equalization . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) further resolve structural details like methoxy and ester groups.

Table 1: IR Spectral Assignments

Compoundνₐₛ (COO⁻) (cm⁻¹)νₛ (COO⁻) (cm⁻¹)Coordination Mode
Sodium 3-methoxybenzoate15681400Ionic (free)
Ln(3-MeO-Bz)₃·nH₂O1530–15451385–1405Bidentate

Q. How is this compound synthesized, and what intermediates are involved?

  • Methodological Answer : A common route involves esterification of 3-methoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Sodium 3-methoxybenzoate (precursor) is synthesized via neutralization of the acid with NaOH. Intermediate purity is confirmed by melting point analysis and thin-layer chromatography (TLC). For lanthanide coordination studies, the sodium salt reacts with lanthanide nitrates in aqueous ethanol, yielding complexes of the formula Ln(3-MeO-Bz)₃·nH₂O (Ln = La, Ce, Pr, Nd, Sm; n = 2–2.5) .

Q. What are the critical physical properties of this compound for experimental design?

  • Key Properties :

  • Flash Point : 102.1°C (closed cup), indicating flammability risks during high-temperature reactions .
  • Vapor Pressure : 0.0139 mmHg at 25°C, requiring ventilation in closed systems .
  • Thermal Stability : Decomposes above 200°C, as observed in thermogravimetric (TG) analysis of related coordination compounds .

Advanced Research Questions

Q. How does this compound coordinate with lanthanides, and what are the implications for material science?

  • Methodological Answer : In lanthanide complexes, the carboxylate group binds via bidentate coordination, as evidenced by IR band splitting (Δν = νₐₛ − νₛ ≈ 145–160 cm⁻¹). Differential Scanning Calorimetry (DSC) reveals endothermic peaks at 120–150°C (water loss) and exothermic decomposition above 250°C. These properties are critical for designing luminescent materials or catalysts .

Table 2: Thermal Decomposition Data

CompoundWater Loss (°C)Decomposition (°C)
La(3-MeO-Bz)₃·2H₂O120–130280–320
Ce(3-MeO-Bz)₃·2.5H₂O130–140290–330

Q. What computational tools are suitable for modeling the crystal structure of this compound derivatives?

  • Methodological Answer : The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. For example, SHELXL refines bond lengths and angles with high precision, even for twinned macromolecular crystals. Pair with density functional theory (DFT) to predict electronic properties of coordination complexes .

Q. How can contradictory spectral data from coordination studies be resolved?

  • Methodological Answer : Discrepancies in IR or NMR data often arise from solvent effects or polymorphism. For example, hydration state (e.g., Ln(3-MeO-Bz)₃·2H₂O vs. anhydrous forms) alters thermal and spectral profiles. Use variable-temperature NMR and controlled dehydration experiments to isolate contributing factors .

Safety & Compliance

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to mitigate vapor exposure (vapor pressure = 0.0139 mmHg) .
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and safety goggles.
  • Waste Management : Segregate waste and use licensed disposal services to avoid environmental contamination .

Data Sources & Reliability

  • Primary References : Peer-reviewed studies on synthesis , NIST spectral data , and SHELX crystallography tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.